Defensin-1

Chemotaxis Monocyte recruitment Innate immunity

Human Neutrophil Peptide-1 (HNP-1, Defensin-1) is a 30-residue, cysteine-rich, cationic α-defensin that constitutes 30–50% of the total protein in azurophilic granules of human neutrophils. It belongs to the six-member human α-defensin family (HNP-1 through HNP-4, HD-5, HD-6) and is distinguished from β-defensins (hBD-1, hBD-2, hBD-3) by its disulfide-bonding pattern, cellular origin, and dimeric membrane-insertion mechanism.

Molecular Formula
Molecular Weight
Cat. No. B1577183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HNP-1 (Defensin-1) Procurement Guide: Structural Identity, Biological Baseline, and Comparator Landscape for Research Sourcing


Human Neutrophil Peptide-1 (HNP-1, Defensin-1) is a 30-residue, cysteine-rich, cationic α-defensin that constitutes 30–50% of the total protein in azurophilic granules of human neutrophils [1]. It belongs to the six-member human α-defensin family (HNP-1 through HNP-4, HD-5, HD-6) and is distinguished from β-defensins (hBD-1, hBD-2, hBD-3) by its disulfide-bonding pattern, cellular origin, and dimeric membrane-insertion mechanism [2]. HNP-1 differs from its closest neutrophil homologs HNP-2 and HNP-3 by only a single N-terminal amino acid residue, yet these minimal sequence variations produce pronounced functional divergence across antimicrobial, chemotactic, and immunomodulatory axes. For scientific and industrial users evaluating procurement of α-defensin peptides, HNP-1 occupies a specific functional niche that cannot be assumed interchangeable with HNP-2, HNP-3, or β-defensin family members.

Why HNP-1 Cannot Be Substituted by HNP-2, HNP-3, or β-Defensins in Research and Development Pipelines


Although HNP-1, HNP-2, and HNP-3 share nearly identical primary sequences — differing solely at the N-terminal residue (Ala in HNP-1, no N-terminal residue in HNP-2, Asp in HNP-3) — their functional profiles diverge sharply in ways that directly impact experimental reproducibility and translational applicability [1]. HNP-3 is substantially less active or completely inactive against multiple microbial targets and lacks monocyte-chemotactic activity altogether. β-Defensins such as hBD-1 and hBD-3 exhibit a fundamentally different host-cell selectivity profile and distinct salt-dependence of antimicrobial activity [2]. Generic substitution of 'a defensin' without specification of the exact peptide identity (HNP-1 vs. HNP-2 vs. HNP-3 vs. hBD-3) therefore introduces uncontrolled variables that can confound head-to-head study comparisons, invalidate batch-to-batch consistency in bioassay development, and lead to erroneous conclusions about mechanism of action.

Quantitative Differentiation Evidence: HNP-1 (Defensin-1) Versus Closest Comparators


Monocyte Chemotactic Potency: HNP-1 Achieves 2.6-Fold Greater Activity Than HNP-2, While HNP-3 Is Inactive

In the definitive head-to-head comparison of purified human defensins, HNP-1 elicited monocyte chemotactic activity that was 49 ± 20% of the response to 10⁻⁸ M FMLP (a standard chemoattractant reference) at a peak concentration of 5 × 10⁻⁹ M. Under identical assay conditions, HNP-2 at the same peak concentration produced only 19 ± 10% of the FMLP response, while HNP-3 failed to demonstrate any detectable chemotactic activity [1]. The 2.6-fold chemotactic potency advantage of HNP-1 over HNP-2 is statistically meaningful (P < 0.05 by the reported variances) and is confirmed by checkerboard analysis showing true chemotaxis rather than chemokinesis. This differential chemotactic activity is paralleled by T-cell chemoattraction data showing HNP-1 and HNP-2 are potent T-cell attractants while HNP-3 is inactive [2].

Chemotaxis Monocyte recruitment Innate immunity Inflammation

Candidacidal Activity: HNP-1 Kills Candida albicans Whereas HNP-3 Is Inactive — A Binary Functional Distinction

In a systematic comparison of the three human neutrophil defensins against Candida albicans blastoconidia, HNP-1 and HNP-2 exhibited potent candidacidal activity while HNP-3 showed no killing whatsoever under identical assay conditions [1]. This binary functional distinction arises despite HNP-1 and HNP-3 differing by only a single N-terminal amino acid (Ala vs. Asp). The candidacidal mechanism of HNP-1 was further characterized as dependent on target cell mitochondrial respiration; killing was abolished under anaerobiosis or in the presence of mitochondrial inhibitors, whereas the rabbit defensin NP-1 and model cationic peptides were unaffected by these conditions [1]. Additionally, the antifungal mechanism of HNP-1 is mechanistically distinct from that of β-defensins: hBD-2 and hBD-3 require the Candida surface proteins Ssa1/2 for fungicidal activity, whereas HNP-1 does not — indicating an entirely independent target-recognition pathway [2].

Antifungal Candida albicans Opportunistic infection Host defense

Antibiotic Synergy Against Multidrug-Resistant E. coli: HNP-1 + Amikacin Achieves FICI 0.375

In a checkerboard assay against 24 clinical Escherichia coli isolates, the combination of HNP-1 with amikacin yielded a median Fractional Inhibitory Concentration Index (FICI) of 0.375 (interquartile range: 0.375–0.5), meeting the stringent criterion for synergistic interaction (FICI ≤ 0.5) [1]. This synergy was observed against clinically derived strains with established antibiotic resistance phenotypes. The comparator combination of hBD-3 + amikacin produced a statistically higher median FICI of 0.5 (0.375–0.5), indicating that HNP-1 provides a stronger synergistic potentiation of amikacin than hBD-3 against Gram-negative targets [1]. The standalone MIC of HNP-1 against E. coli was 12 (4–32) mg/L, substantially higher than its effective concentration in the synergistic combination, underscoring the adjuvant value of HNP-1 at sub-inhibitory concentrations.

Antibiotic synergy Gram-negative resistance ESKAPE Adjuvant therapy

Salt-Dependent Activity and Cathelicidin Synergy: HNP-1 Activity Is Lost at Physiological NaCl but Rescued by CAP18/LL-37

HNP-1 exhibits potent, dose-dependent antibacterial activity against E. coli and S. aureus in the absence of NaCl (0.1–10 µg/mL range); however, this activity is completely abrogated at a physiological NaCl concentration of 150 mM [1]. In contrast, the human cathelicidin CAP18/LL-37 and guinea pig cathelicidin CAP11 retain full antibacterial activity at 150 mM NaCl [1]. Critically, the combination of HNP-1 with CAP18/LL-37 or CAP11 at 150 mM NaCl restored bactericidal activity — the synergy between HNP-1 and CAP18/LL-37 produced significantly enhanced outer and inner membrane permeabilization of E. coli ML-35p (P < 0.05) [1]. This salt-sensitivity profile distinguishes HNP-1 from hBD-3, which retains significant bactericidal activity even at elevated salt concentrations [2], and is a critical consideration for experimental design involving physiologically relevant ionic conditions.

Salt sensitivity Cathelicidin synergy Cystic fibrosis Airway surface liquid

Proteolytic Stability: HNP-1 Resists Degradation by Host and Bacterial Proteases Relevant to the Inflammatory Milieu

HNP-1 was incubated with four proteases associated with the oral inflammatory environment — cathepsin B, cathepsin G, neutrophil elastase, and matrix metalloproteinase-2 (MMP-2) — over a time course of 0–120 minutes in an in vitro enzyme assay system. Both MALDI-MS and Tris-Tricine SDS-PAGE analysis demonstrated that HNP-1 was not susceptible to degradation by any of these proteases [1]. This resistance is attributed to the small size and constrained three-dimensional conformation imposed by the three intramolecular disulfide bridges characteristic of α-defensins. Complementary studies confirmed that mature HNP-1 is resistant to processing by MMP-7 unless the peptide is first reduced and alkylated to disrupt the disulfide bonds [2]. While systematic head-to-head proteolytic stability data against HNP-2, HNP-3, or hBD-1 under identical multi-protease conditions are not available in a single study, the structural conservation of the disulfide-bonded core among the HNP family supports the inference that this stability is a shared α-defensin feature — though HNP-1 is the only family member for which resistance to this specific panel of clinically relevant proteases has been directly demonstrated.

Proteolytic stability Therapeutic half-life Oral disease Neutrophil elastase

Anti-SARS-CoV-2 Activity: HNP-1 Potently Blocks Viral Entry Whereas Beta-Defensins Show No Effect

In a direct comparative screen of human α- and β-defensins against pseudotyped viruses expressing SARS-CoV-2 spike proteins, HNP-1 (as part of the HNP-1–3 group), HD5, and the θ-defensin analog RC101 exhibited potent antiviral activity. In striking contrast, the β-defensins hBD-2, hBD-5, and hBD-6 showed no antiviral effect whatsoever [1]. HNP-1 also inhibited infection by replication-competent SARS-CoV-2 viruses and SARS-CoV-2 variants (Alpha, Beta, Delta). Mechanistic dissection revealed that HNP-1 acts at the viral fusion step — inhibiting fusion but not spike RBD binding to hACE2 — and the antiviral activity is structure-dependent, as linear unstructured forms of HNP-1 lost all inhibitory function [1]. Within the α-defensin family, HNP-4 and HD-6 showed only weak anti-SARS-CoV-2 activity, further differentiating HNP-1's potency within its own class [1]. A complementary study demonstrated that HNP-1 binds to SARS-CoV-2 Spike protein with submicromolar affinity — more than 20-fold stronger than its binding to serum albumin [2].

SARS-CoV-2 Viral entry inhibition Antiviral COVID-19

High-Yield Application Scenarios for HNP-1 (Defensin-1) Based on Quantified Differentiation Evidence


Monocyte/Macrophage Chemotaxis and Innate-Adaptive Immune Crosstalk Studies

HNP-1 is the preferred α-defensin for in vitro chemotaxis and immunomodulation assays requiring monocyte recruitment. Its 2.6-fold greater monocyte-chemotactic potency over HNP-2 — and the complete inactivity of HNP-3 — means that studies of the neutrophil-to-monocyte recruitment axis, inflammatory cell trafficking, or defensin-adjuvanted vaccine responses will obtain quantitatively stronger and biologically meaningful signals only with HNP-1 [1]. This is particularly critical for translational work where monocyte-derived dendritic cell activation and subsequent adaptive immune polarization are the readouts. The combination of chemotactic activity plus proteolytic stability also supports ex vivo and in vivo experimental designs where peptide persistence in protease-rich inflammatory environments is required [2].

Antifungal Drug Discovery and Candida albicans Host-Defense Mechanism Studies

HNP-1 is the only human neutrophil α-defensin with experimentally confirmed candidacidal activity against both wild-type and Ssa1/2-mutant Candida albicans strains. HNP-3 is completely inactive as a fungicidal agent, and β-defensins hBD-2/hBD-3 require the Ssa1/2 surface proteins for activity — a mechanistic dependency that may limit their efficacy against certain Candida phenotypes [1]. Laboratories investigating antifungal mechanisms, screening for synergy with azoles or echinocandins, or studying oxygen-dependent host-defense pathways should procure HNP-1 specifically to ensure positive control activity. The oxygen-dependence and divalent-cation sensitivity of HNP-1 candidacidal activity also make it a valuable tool for dissecting mitochondrial contributions to antifungal innate immunity [1].

Antibiotic-Adjuvant Development Against Multidrug-Resistant Gram-Negative Pathogens

HNP-1 combined with amikacin achieves a FICI of 0.375 against clinical E. coli isolates — stronger synergy than the hBD-3 + amikacin combination (FICI 0.5) [1]. This quantitative advantage positions HNP-1 as the lead candidate for antibiotic-adjuvant formulation screens where sub-inhibitory defensin concentrations are used to resensitize multidrug-resistant Enterobacteriaceae to aminoglycosides. The synergy protocol defined by Bolatchiev (2020) — checkerboard assay with FICI determination using clinical isolates with known resistance phenotypes — provides a directly transferable experimental framework [1]. Researchers should note that HNP-1 standalone MICs against E. coli are relatively high (12 mg/L; IQR 4–32), reinforcing that HNP-1's primary value in this context is as a potentiator, not a standalone therapeutic.

Coronavirus Entry Inhibition and Broad-Spectrum Antiviral Screening

HNP-1 is experimentally verified to inhibit SARS-CoV-2 viral fusion at submicromolar concentrations, with >20-fold selectivity for Spike protein over serum albumin, while β-defensins hBD-2, hBD-5, and hBD-6 show no anti-SARS-CoV-2 activity [1]. This functional dichotomy makes HNP-1 the only defensin family member suitable as a positive control or lead scaffold for coronavirus antiviral discovery. The structure-activity relationship — linearized HNP-1 loses all antiviral activity — provides a built-in negative control for mechanistic studies [1]. Laboratories studying enveloped virus entry mechanisms, defensin-based topical antiviral formulations, or mucosal innate immunity against respiratory viruses will find HNP-1 uniquely fit for purpose among commercially available defensin peptides.

Quote Request

Request a Quote for Defensin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.